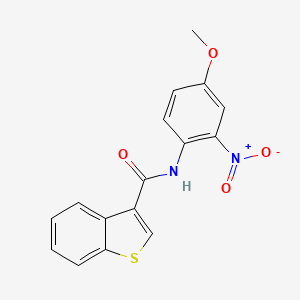![molecular formula C21H22ClFN2O3 B4182781 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4182781.png)
1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone
説明
1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone, also known as CP-122,721, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
科学的研究の応用
1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. In psychiatry, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
作用機序
The exact mechanism of action of 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone is not fully understood, but it is thought to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone increases the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, by acting as a 5-HT1A receptor agonist, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone may modulate the activity of the serotonin system in the brain, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to increase levels of serotonin in the brain, as well as to increase the activity of certain brain regions involved in mood regulation. Additionally, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor effects.
実験室実験の利点と制限
One advantage of using 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its well-documented mechanism of action and safety profile. However, one limitation of using 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone is its relatively low potency compared to other SSRIs, which may make it less effective in certain experimental contexts.
将来の方向性
There are a number of potential future directions for research on 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone and to explore its potential therapeutic applications in other areas of medicine. Finally, there is a need for more studies on the safety and efficacy of 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone in humans, which will be critical for its eventual clinical use.
特性
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-chloro-4-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O3/c1-14(26)16-3-6-18(7-4-16)24-9-11-25(12-10-24)21(27)15(2)28-20-8-5-17(23)13-19(20)22/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOSGUVLKVOECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C)OC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[(diethylamino)carbonyl]-2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4182702.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4182716.png)
![[2-({4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4182726.png)
![{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4182744.png)
![N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4182746.png)

![methyl [6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4182755.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182761.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylbutanamide](/img/structure/B4182778.png)

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4182799.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]nicotinamide](/img/structure/B4182800.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B4182806.png)